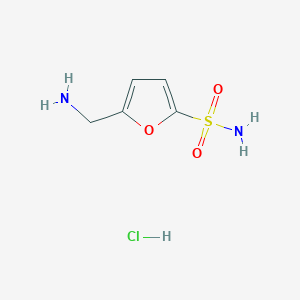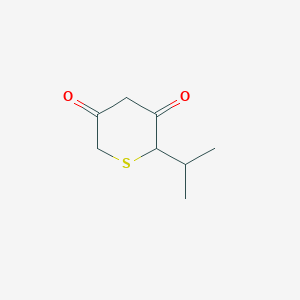
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is a chiral sulfonyl fluoride compound It is characterized by its pyrrolidine ring, which is substituted with a benzyl group at the nitrogen atom, a 4-methylphenyl group at the 4-position, and a sulfonyl fluoride group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of the Benzyl and 4-Methylphenyl Groups: These groups can be introduced through nucleophilic substitution reactions using benzyl halides and 4-methylphenyl halides, respectively.
Sulfonylation: The sulfonyl fluoride group is introduced through a reaction with a sulfonyl chloride derivative in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be displaced by nucleophiles, leading to the formation of sulfonamides or other derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyl and 4-methylphenyl groups.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the sulfonyl fluoride group.
Major Products
Sulfonamides: Formed through nucleophilic substitution with amines.
Sulfonic Acids: Formed through hydrolysis of the sulfonyl fluoride group.
Oxidized or Reduced Derivatives: Depending on the specific oxidation or reduction reactions carried out.
Aplicaciones Científicas De Investigación
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors that interact with sulfonyl fluoride groups.
Organic Synthesis: The compound can serve as a versatile intermediate in the synthesis of more complex molecules.
Biological Studies: Its reactivity with nucleophiles makes it useful for studying enzyme mechanisms and protein labeling.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of (3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on enzymes or other proteins. This can lead to inhibition of enzyme activity or modification of protein function. The specific molecular targets and pathways involved would depend on the particular biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
Sulfonyl Chlorides: These compounds are similar in structure but have a sulfonyl chloride group instead of a sulfonyl fluoride group.
Sulfonamides: These compounds contain a sulfonamide group instead of a sulfonyl fluoride group.
Other Chiral Sulfonyl Fluorides: Compounds with different substituents on the pyrrolidine ring or different chiral configurations.
Uniqueness
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride is unique due to its specific chiral configuration and the presence of both benzyl and 4-methylphenyl groups. This combination of features can confer unique reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry.
Propiedades
IUPAC Name |
(3S,4R)-1-benzyl-4-(4-methylphenyl)pyrrolidine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FNO2S/c1-14-7-9-16(10-8-14)17-12-20(13-18(17)23(19,21)22)11-15-5-3-2-4-6-15/h2-10,17-18H,11-13H2,1H3/t17-,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASXOFJNTGXXYLS-ZWKOTPCHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2S(=O)(=O)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2S(=O)(=O)F)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the significance of using a single emission spectrum, particularly red light around 630 nm, in this context?
A1: Gafchromic EBT films are designed to be particularly sensitive to red light. They exhibit a peak absorption band centered at 636 nm [, ]. By employing a light source with a spectrum concentrated around this wavelength, the sensitivity of the measurement system is significantly enhanced. This allows for more accurate and reliable dose readings, especially in lower dose ranges.
Q2: The research mentions the use of an infrared flat-bed scanner with a transparency unit (IR-4000) modified with LEDs. Why is this modification important?
A2: The modification replaces the standard white light source of the scanner's transparency unit with LEDs emitting at 630 nm [, ]. This targets the peak absorption wavelength of the EBT films. This leads to a significant improvement in the sensitivity of the dosimetry system, enabling more precise measurements of the radiation dose absorbed by the film.
Q3: How do multiple scans and pixel averaging help in achieving better results in this dosimetry setup?
A3: While the single emission spectrum increases sensitivity, it can also introduce noise into the measurements []. Multiple scans of the same film can be averaged to reduce random noise. Pixel averaging, which involves combining the values of adjacent pixels, further reduces noise by sacrificing some spatial resolution for a cleaner signal.
Q4: What makes the Epson ES-2200 flatbed scanner suitable for this application despite the need for modifications?
A4: While the research mentions the ES-2200 being modified and ultimately replaced by the IR-4000, it highlights that optional transparency units with various single emission spectra can be used with the ES-2200 []. This adaptability makes it a valuable tool for researchers aiming to optimize their dosimetry setup based on the specific radiochromic film and its spectral properties.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R)-1-bromopropan-2-yl]benzene](/img/structure/B6600356.png)

![(1R,5S)-6-[(tert-butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid](/img/structure/B6600372.png)
![(2S)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B6600398.png)

![2-Propenoic acid, 2-[(4-methylphenoxy)methyl]-](/img/structure/B6600405.png)



(trifluoromethyl)-lambda6-sulfanone](/img/structure/B6600420.png)
![2-[(1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6600430.png)

![tert-butyl N-[(1R)-1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl]carbamate](/img/structure/B6600437.png)
